3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a quinoline moiety
Mechanism of Action
Quinolines
Quinoline-2,4-diones display different tautomeric forms and have significant roles in natural and synthetic chemistry due to their biological and pharmacological activities .
Isoxazoles
They are significant in drug research and development, and various synthetic methods have been developed for isoxazole synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole typically involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions . Another method includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and wide scope . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,4,5-trisubstituted isoxazoles share similar structural features and biological activities.
Quinoline Derivatives: Compounds such as chloroquine and quinine have similar quinoline moieties and are known for their antimalarial properties.
Uniqueness
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is unique due to the combination of the isoxazole and quinoline rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3,5-dimethyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-10-8-16(17-15-7-5-4-6-13(10)15)20-9-14-11(2)18-19-12(14)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXVKEMHSWUZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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